Alachlor OA

Overview

Description

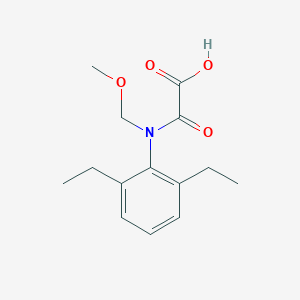

Alachlor oxanilic acid, commonly referred to as alachlor OXA, is a metabolite of the herbicide alachlor. Alachlor is a chloroacetanilide herbicide widely used to control broadleaf weeds and annual grasses in crops such as corn, soybeans, and sorghum . Alachlor OXA is formed through the degradation of alachlor and is characterized by its oxoacetic acid structure substituted by a (2,6-diethylphenyl) (methoxymethyl)amino group at position 2 .

Mechanism of Action

Target of Action

Alachlor OA, also known as Alachlor OXA, is a metabolite of alachlor . Alachlor is a preemergence herbicide used for the control of annual grasses and many broad-leaved weeds in crops such as corn and other crops . The primary targets of this compound are these unwanted grasses and weeds.

Mode of Action

It is known that alachlor, the parent compound, works by inhibiting elongase and geranylgeranyl pyrophosphate (ggpp) cyclisation enzymes, which are part of the gibberellin pathway . This inhibition interferes with a plant’s ability to produce protein and disrupts root growth .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of fatty acid and lipid biosynthesis, as well as gibberellin synthesis . The degradation of this compound results in the formation of different types of metabolites following different metabolic pathways .

Pharmacokinetics

It is known that alachlor, the parent compound, is moderately persistent in the environment, with a half-life of over 70 days in soil and 808 to 1518 days in water .

Result of Action

The result of this compound’s action is the control of unwanted grasses and weeds in agricultural fields. It’s worth noting that alachlor has been found to have harmful impacts on different biotic components of the environment, including plants, animals, and human beings .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, Alachlor has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil . Furthermore, it has been observed that Alachlor has relatively higher sorption values in soils with higher organic matter content and lower pH values .

Biochemical Analysis

Biochemical Properties

Alachlor OXA interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with OXA-48-type β-lactamases, which are enzymes encountered in bacterial infections caused by carbapenem-resistant Enterobacterales . These enzymes are of high clinical significance due to the importance of carbapenems in the treatment of health care-associated infections by Gram-negative bacteria .

Cellular Effects

Alachlor OXA has been found to have significant effects on various types of cells and cellular processes. For example, it may cause oxidative damage to proteins, lipids, and DNA through the involvement of reactive oxygen species (ROS) both in non-target organisms and weed cells . It has also been found that alachlor inhibits the growth of various plants .

Molecular Mechanism

The molecular mechanism of action of alachlor OXA involves elongase inhibition, and inhibition of geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, part of the gibberellin pathway . This mechanism allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In soil, alachlor OXA is transformed to its metabolites primarily by biodegradation . The half-life of alachlor disappearance from soil is about 15 days . The degradation results into the formation of different types of metabolites following different metabolic pathways .

Dosage Effects in Animal Models

The effects of alachlor OXA vary with different dosages in animal models . For example, the 90-day dietary study yielded No Observed Adverse Effect Levels (NOAELs) of 225 mg/kg-day .

Metabolic Pathways

Alachlor OXA is involved in various metabolic pathways. It is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil . The degradation results in the formation of different types of metabolites following different metabolic pathways .

Transport and Distribution

It is known that plants use xylem and phloem to efficiently transport nutrients, even against gravity . It is plausible that similar mechanisms could be involved in the transport and distribution of alachlor OXA.

Subcellular Localization

Understanding the subcellular localization of a compound can provide insights into its activity or function

Preparation Methods

The synthesis of alachlor OXA involves the degradation of alachlor through various physicochemical and microbial processes. One common method is the microbial degradation of alachlor in soil and aqueous media, which results in the formation of alachlor OXA and other metabolites

Chemical Reactions Analysis

Alachlor OXA undergoes several types of chemical reactions, including:

Oxidation: Alachlor OXA can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert alachlor OXA into different derivatives.

Substitution: Alachlor OXA can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alachlor OXA has several scientific research applications, including:

Environmental Studies: It is used to study the environmental fate and degradation of herbicides.

Analytical Chemistry: Alachlor OXA is used as a reference compound in analytical methods to detect and quantify herbicide residues in various samples.

Comparison with Similar Compounds

Alachlor OXA is similar to other degradation products of chloroacetanilide herbicides, such as metolachlor oxanilic acid (metolachlor OXA) and acetochlor oxanilic acid (acetochlor OXA). These compounds share similar chemical structures and degradation pathways. alachlor OXA is unique in its specific substitution pattern and the conditions under which it is formed .

Similar compounds include:

- Metolachlor oxanilic acid

- Acetochlor oxanilic acid

- Ethanesulfonic acid derivatives

These compounds are also studied for their environmental impact and degradation behavior .

Biological Activity

Alachlor OA (2-chloro-N-(2,6-diethylphenyl) acetamide) is a significant metabolite of the herbicide alachlor, which has been widely utilized in agriculture for controlling various weeds. Understanding its biological activity is crucial for assessing environmental impact and human health risks. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound.

Chemical Structure:

- Molecular Formula: C14H19ClN2O2

- Molecular Weight: 274.76 g/mol

Physical Properties:

- Melting Point: Approximately 40-41°C

- Solubility: Highly soluble in water (240 mg/L at 25°C)

This compound exhibits moderate persistence in the environment, with a half-life exceeding 70 days in soil and up to 1518 days in aquatic environments. Its high solubility and low adsorption to organic matter facilitate its mobility in soil and water systems, leading to widespread detection in various environmental matrices, including groundwater and surface water .

Biodegradation Pathways

Recent studies have isolated bacterial strains capable of degrading this compound. For instance, a novel strain identified as GC-A6 demonstrated the ability to degrade 100 mg/L of alachlor within 48 hours. The degradation pathway includes the transformation of alachlor into several metabolites:

- Initial Degradation: Alachlor is first converted to 2-chloro-N-(2,6-diethylphenyl) acetamide.

- Subsequent Metabolites: This compound is further degraded into:

- 2,6-Diethylaniline

- 7-Ethylindoline

- N-(2,6-diethylphenyl) formamide

The metabolic pathways were elucidated using Gas Chromatography-Mass Spectrometry (GC-MS), highlighting the efficiency of microbial degradation processes .

Toxicological Studies and Human Health Risks

This compound has been linked to various health risks, particularly among agricultural workers exposed to alachlor. Epidemiological studies have shown associations between alachlor exposure and several cancers:

- Laryngeal Cancer: A strong positive association was found with increasing intensity-weighted days of alachlor use (RR = 4.68 to 7.10 across quartiles).

- Myeloid Leukemia: A weaker association was noted, with relative risks suggesting elevated risk in higher exposure groups (RR = 1.82) .

These findings suggest that long-term exposure to alachlor may be a significant risk factor for certain cancers, necessitating further investigation into the mechanisms of toxicity.

Case Studies

A notable case study involved the assessment of cancer incidence among pesticide applicators exposed to alachlor. The study analyzed data from over 49,000 applicators, revealing significant associations with laryngeal cancer and potential links to other hematopoietic malignancies. This study underscores the importance of monitoring occupational exposure levels and implementing safety measures for agricultural workers .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Degradation Efficiency | Strain GC-A6 degrades alachlor efficiently (100 mg/L in 48 hours). |

| Metabolites Identified | Key metabolites include 2-chloro-N-(2,6-diethylphenyl) acetamide and N-(2,6-diethylphenyl) formamide. |

| Toxicity Studies | Strong associations with laryngeal cancer; weaker links to myeloid leukemia among exposed individuals. |

| Environmental Impact | High solubility and persistence raise concerns for groundwater contamination. |

Properties

IUPAC Name |

2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCYOELBTPOBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037486 | |

| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171262-17-2 | |

| Record name | Alachlor OA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171262-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is alachlor OXA monitored in groundwater, and how is it analyzed?

A1: Alachlor OXA is a degradation product of the herbicide alachlor. Because alachlor can leach into groundwater, understanding the presence and fate of its degradation products, like alachlor OXA, is crucial for assessing potential environmental impacts [, ]. The research describes the use of high-performance liquid chromatography/mass spectrometry (HPLC/MS) as a highly sensitive and accurate method for quantifying alachlor OXA in water samples [].

Q2: How frequently is alachlor OXA detected in groundwater, and are there geographical trends?

A2: The Acetochlor Registration Partnership (ARP) conducted a large-scale, multi-year study across seven Midwestern states to monitor alachlor and related compounds in groundwater []. Their findings indicated that alachlor OXA was detected less frequently than its parent compound and other degradates like ESA. The occurrence of alachlor OXA was not solely dependent on soil type but was influenced by a complex interplay of factors, including local topography, drainage patterns, irrigation practices, and well depth [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.